Bensalan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bensalan, also known as 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide, is a brominated benzamide derivative with the molecular formula C14H10Br3NO2. It is characterized by its three bromine atoms and a hydroxyl group attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bensalan can be synthesized through a multi-step process involving the bromination of benzamide derivatives. One common method involves the following steps:
Bromination of Salicylic Acid: Salicylic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3,5-dibromosalicylic acid.
Formation of Benzyl Bromide: Benzyl alcohol is converted to benzyl bromide using hydrobromic acid.
Coupling Reaction: The 3,5-dibromosalicylic acid is then coupled with benzyl bromide in the presence of a base like sodium hydroxide to form 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bensalan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Hydroxyl or amino-substituted benzamides.
Scientific Research Applications
Bensalan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bensalan involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in cancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Bensalan can be compared with other brominated benzamide derivatives, such as:
3,5-Dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
3,5-Dibromo-N-(4-methylbenzyl)-2-hydroxybenzamide: Contains a methyl group, which affects its solubility and interaction with biological targets.
This compound is unique due to its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
15686-76-7 |
---|---|
Molecular Formula |
C14H10Br3NO2 |
Molecular Weight |
463.95 g/mol |
IUPAC Name |
3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |
InChI Key |
SHZKJIKDCJBWRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
15686-76-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.